![molecular formula C18H17NO4 B5186468 N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide](/img/structure/B5186468.png)
N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide, also known as BIA 10-2474, is a small molecule drug candidate that has been studied for its potential therapeutic effects in the treatment of neurological disorders such as chronic pain and epilepsy. Despite its promising potential, BIA 10-2474 has also been associated with serious adverse effects in clinical trials, leading to the termination of its development as a drug candidate. In
Mecanismo De Acción
N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide 10-2474 is a reversible inhibitor of FAAH. By binding to the active site of FAAH, N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide 10-2474 prevents the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). This leads to increased levels of endocannabinoids in the brain, which may have therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects:
In preclinical studies, N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide 10-2474 has been shown to increase the levels of endocannabinoids in the brain, which may have therapeutic effects in the treatment of neurological disorders. However, N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide 10-2474 has also been associated with serious adverse effects in clinical trials, including neurotoxicity and fatalities. The exact mechanism of these adverse effects is not fully understood, but it is thought to involve off-target effects of N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide 10-2474 on other enzymes or receptors in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide 10-2474 has been used as a tool compound in preclinical studies to investigate the role of endocannabinoids in the brain. However, the potential for serious adverse effects in humans limits the use of N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide 10-2474 as a drug candidate. In addition, the off-target effects of N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide 10-2474 on other enzymes or receptors in the brain make it difficult to interpret the results of studies using this compound.
Direcciones Futuras
Future research on N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide 10-2474 should focus on understanding the mechanism of its adverse effects in humans. This will require further investigation into the off-target effects of N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide 10-2474 on other enzymes or receptors in the brain. In addition, research should focus on developing safer and more selective inhibitors of FAAH for the treatment of neurological disorders. Finally, research should also explore the potential therapeutic effects of endocannabinoids in the brain, and the role of FAAH inhibition in modulating these effects.
Métodos De Síntesis
The synthesis of N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide 10-2474 involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 2-(2,3-dihydro-1H-inden-5-yloxy)acetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using chromatography techniques to obtain the final compound.
Aplicaciones Científicas De Investigación
N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide 10-2474 has been studied for its potential therapeutic effects in the treatment of neurological disorders such as chronic pain and epilepsy. In preclinical studies, N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide 10-2474 has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the brain. Endocannabinoids are natural compounds that play a role in regulating pain, mood, and appetite. By inhibiting FAAH, N-1,3-benzodioxol-5-yl-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide 10-2474 increases the levels of endocannabinoids in the brain, which may have therapeutic effects in the treatment of neurological disorders.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-18(19-14-5-7-16-17(9-14)23-11-22-16)10-21-15-6-4-12-2-1-3-13(12)8-15/h4-9H,1-3,10-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTGRFYFPBNNQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-(2,3-dihydro-1H-inden-5-yloxy)acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.